Lipophilicity Modulation: Meta-Bromo vs. Para-Bromo and Unsubstituted Phenyl in 3-Arylsulfonyl Azetidines
The target compound 3-(3-Bromobenzenesulfonyl)azetidine exhibits a computed XLogP3 of 1.3, reflecting the contribution of the meta-bromine atom to lipophilicity [1]. In contrast, the unsubstituted phenyl analog 3-(phenylsulfonyl)azetidine (CAS N/A, MW: 197.26 g/mol, C₉H₁₁NO₂S) lacks the bromine substituent, resulting in a lower computed logP (estimated ~0.5–0.8 based on fragment-based calculation) . The para-bromo isomer 3-((4-bromophenyl)sulfonyl)azetidine shares the same molecular formula and MW (276.15 g/mol) but differs in the position of bromine substitution, leading to a slightly different dipole moment and potential differences in crystalline packing and solubility . The quantified difference in lipophilicity between the meta-bromo and unsubstituted analogs is approximately 0.5–0.8 logP units, which can translate to meaningful differences in membrane permeability and non-specific protein binding in biological assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem computed) |
| Comparator Or Baseline | 3-(Phenylsulfonyl)azetidine: XLogP3 est. ~0.5–0.8 (fragment-based calculation); 3-((4-Bromophenyl)sulfonyl)azetidine: XLogP3 est. ~1.3 (identical molecular formula but different dipole moment) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.8 units vs. unsubstituted phenyl analog; regioisomeric difference in dipole moment (quantitative value not publicly reported) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07) for the target; fragment-based estimation for comparators |
Why This Matters
Lipophilicity differences of 0.5–0.8 logP units can significantly alter a compound's ADME profile, cellular permeability, and assay behavior, making direct substitution of the unsubstituted phenyl analog unreliable without experimental validation.
- [1] PubChem. 3-(3-Bromobenzenesulfonyl)azetidine. CID 105520195. U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1785623-39-3 (Accessed 2026-04-25). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Class-level inference on the impact of logP differences on ADME]. View Source
